Laurenquinone B

Description

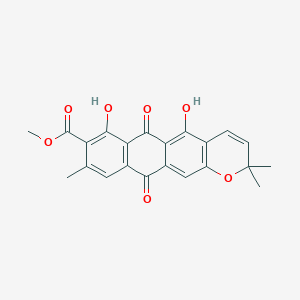

Laurenquinone B is a prenylated anthraquinone isolated from the seeds of Vismia laurentii, a plant species in the Clusiaceae family. Its structure was elucidated through extensive spectroscopic analysis, including 2D-NMR, revealing a core anthraquinone scaffold modified with prenyl substituents . This compound exhibits moderate algicidal activity against Chlorella fusca and antibacterial effects against Bacillus megaterium, a Gram-positive bacterium . It is often co-isolated with structurally related compounds such as laurenquinone A, xanthone V1, and vismiaquinones, highlighting its role in the plant's chemical defense mechanisms .

Properties

Molecular Formula |

C22H18O7 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

methyl 5,7-dihydroxy-2,2,9-trimethyl-6,11-dioxonaphtho[3,2-g]chromene-8-carboxylate |

InChI |

InChI=1S/C22H18O7/c1-9-7-11-16(19(25)14(9)21(27)28-4)20(26)15-12(17(11)23)8-13-10(18(15)24)5-6-22(2,3)29-13/h5-8,24-25H,1-4H3 |

InChI Key |

YELMGJGNPKYOJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1C(=O)OC)O)C(=O)C3=C(C4=C(C=C3C2=O)OC(C=C4)(C)C)O |

Synonyms |

laurenquinone B |

Origin of Product |

United States |

Chemical Reactions Analysis

General Reactivity of Quinones

Quinones, as a class, participate in redox, nucleophilic addition, and Diels-Alder reactions. While Laurenquinone B’s specific structure is unspecified in the provided sources, typical quinone reactions include:

| Reaction Type | Example | Key Features |

|---|---|---|

| Redox Cycling | Reduction to hydroquinone, re-oxidation | Electron-transfer processes, often enzymatic |

| Nucleophilic Addition | Attack by amines/thiols at carbonyl groups | Forms covalent adducts (e.g., Michael adducts) |

| Photochemical | Singlet oxygen generation under UV light | ROS production, relevant in biological systems |

Note: Data extrapolated from general quinone chemistry studies .

Hypothetical Reaction Pathways for this compound

Assuming this compound shares structural motifs with marine-derived sesquiterpene quinones (e.g., avarol derivatives), potential reactions could include:

2.1. Electrophilic Substitution

-

Target Sites : Aromatic rings or conjugated double bonds.

-

Example : Nitration or sulfonation at electron-rich positions.

2.2. Oxidative Modifications

-

Peroxidase-Mediated Oxidation : Formation of quinone methides or dimerization products .

-

Catalytic Hydrogenation : Reduction of quinone moiety to dihydroquinone (requires Pd/C or enzymatic systems).

Challenges in Reaction Characterization

-

Structural Complexity : Marine natural products often feature intricate stereochemistry, complicating reaction reproducibility.

-

Stability Issues : Quinones may degrade under acidic/basic conditions or via photolysis .

-

Synthetic Accessibility : Low natural abundance necessitates total synthesis for detailed reactivity studies.

Recommended Research Avenues

-

Isolation and NMR/X-ray Analysis : Confirm this compound’s structure to design targeted reactivity studies.

-

Computational Modeling : Predict reaction sites using DFT calculations (e.g., Fukui indices for electrophilicity) .

-

Collaborative Screening : Partner with marine biodiscovery programs to access authentic samples.

Comparison with Similar Compounds

Comparison with Similar Compounds

Laurenquinone B belongs to a class of prenylated anthraquinones and xanthones with diverse bioactivities. Below is a comparative analysis with key analogues:

Table 1: Structural and Bioactive Comparison of this compound and Related Compounds

Structural Differences

- Laurenquinone A vs. B: Both are prenylated anthraquinones from V. laurentii, but this compound differs in substituent arrangement, influencing its algicidal specificity .

- Xanthone V1 vs. This compound: Xanthone V1 has a xanthone core (dibenzopyrone) instead of an anthraquinone, leading to distinct electronic properties and reactivity. Acetylation of xanthone V1 yields derivatives with enhanced bioactivity .

- Vismiaquinone B: Shares the prenylated anthraquinone scaffold but may differ in hydroxylation patterns, contributing to its stronger antioxidant profile compared to this compound .

Bioactivity Variations

- Algicidal Activity: this compound and A target Chlorella fusca, but this compound shows broader antibacterial effects, unlike xanthone V1, which lacks reported antimicrobial activity .

- Derivative Potential: Acetylation of this compound and xanthone V1 produces novel compounds (e.g., compound 12 and 13) with untapped pharmacological applications .

Functional Implications

- Prenylation: Prenyl groups enhance lipophilicity, improving membrane penetration and bioactivity. This feature is conserved in this compound, vismiaquinones, and xanthone V1 .

- Core Scaffold: Anthraquinones (e.g., this compound) are redox-active, contributing to algicidal effects, while xanthones (e.g., 1,4,8-trihydroxyxanthone) excel in radical scavenging due to their conjugated systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.